4-benzyl-N-cyclohexylpiperazine-1-carboxamide

Description

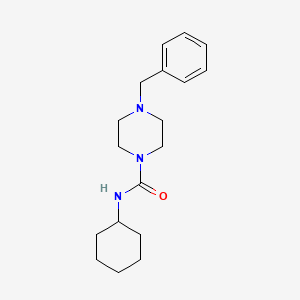

4-Benzyl-N-cyclohexylpiperazine-1-carboxamide is a piperazine-derived compound featuring a benzyl group at the 4-position of the piperazine ring and a cyclohexyl carboxamide substituent.

Properties

IUPAC Name |

4-benzyl-N-cyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSKWQCIUSWCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-cyclohexylpiperazine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-benzylpiperazine} + \text{cyclohexyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of piperazine, including 4-benzyl-N-cyclohexylpiperazine-1-carboxamide, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of murine leukemia and human cancer cell lines, with some compounds displaying IC50 values below 10 nM . This suggests a potential role in cancer therapy, where these compounds could be developed as chemotherapeutic agents.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter reuptake. Specifically, studies on related piperidine carboxamides indicate that structural modifications can enhance the inhibition of serotonin and dopamine transporters . This positions this compound as a candidate for the treatment of mood disorders and conditions like depression and anxiety.

Antidiabetic Potential

Recent patents have highlighted the potential of piperazine derivatives as antidiabetic agents. Compounds similar to this compound have been shown to inhibit glucose reabsorption in renal tissues, suggesting their utility in managing diabetes . This mechanism could lead to lower blood sugar levels and mitigate complications associated with diabetes.

Anti-inflammatory Activity

Certain derivatives have been noted for their anti-inflammatory properties, making them suitable candidates for treating conditions characterized by chronic inflammation. The inhibition of specific enzymes involved in inflammatory pathways has been documented, indicating a broader therapeutic application in various inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in the benzyl group or modifications to the cyclohexane ring can significantly influence biological activity. For instance, compounds with specific substituents have shown enhanced selectivity towards serotonin and norepinephrine transporters compared to others .

Case Studies

Mechanism of Action

The mechanism of action of 4-benzyl-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Piperazine Carboxamides

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., Cl in A6 ) increase melting points compared to unsubstituted derivatives, likely due to enhanced intermolecular interactions. The target compound’s benzyl group (electron-neutral) may result in a moderate melting point.

- Cyclohexyl carboxamides (e.g., N-cyclohexyl-1-piperazinecarboxamide ) are typically oils or low-melting solids, suggesting the target compound may exhibit similar behavior.

Synthetic Yields :

- Carboxamide formation via hydrazine or isocyanate coupling (e.g., 85% yield for 4a in ) indicates efficient routes for synthesizing such derivatives.

Biological Relevance :

- Compounds like N-(4-chlorophenyl)piperazine-1-carboxamide (A6) and 4-hydroxyquinazoline derivatives show evaluated biological activities, suggesting the target compound’s structural features (benzyl, cyclohexyl) may be optimized for specific pharmacological targets.

Functional Group Comparisons

- Benzyl vs. Benzhydryl Substituents: The benzyl group in the target compound contrasts with benzhydryl (diphenylmethyl) groups in 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) .

Cyclohexyl vs. Aryl Carboxamides :

Piperazine Core Modifications :

Metabolic and Enzymatic Considerations

- N-Demethylation Pathways: highlights N-demethylation as a major metabolic pathway for triazenoimidazole carboxamides . For the target compound, the cyclohexyl carboxamide may resist such degradation compared to methyl or aryl groups.

Enzyme Induction Effects :

- Barbiturates and prochlorperazine enhance N-demethylation , suggesting that substituents influencing cytochrome P450 interactions (e.g., electron-rich benzyl groups) could modulate the target compound’s metabolic fate.

Biological Activity

4-benzyl-N-cyclohexylpiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article aims to explore the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring that is substituted with a benzyl group and a cyclohexyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R) receptors. These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and cancer cell proliferation.

- Sigma Receptor Modulation : The compound has been shown to exhibit affinity towards sigma receptors, which are involved in neuroprotective effects and may play a role in the modulation of cancer cell growth .

- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. This activity is hypothesized to be mediated through sigma receptor interaction, leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways related to apoptosis and cell cycle regulation. For instance:

- Cell Viability Assays : Experiments using various cancer cell lines indicated a dose-dependent decrease in cell viability upon treatment with the compound.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis as evidenced by increased annexin V staining in treated cells .

Summary of Biological Activities

Case Study 1: Neuroprotection

In a study investigating neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Cancer Cell Lines

A series of experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that treatment with this compound led to a notable decrease in cell proliferation rates. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating moderate potency against these cancer types .

Q & A

Q. What are the standard synthetic routes for 4-benzyl-N-cyclohexylpiperazine-1-carboxamide, and how is its purity validated?

The synthesis typically involves multi-step reactions starting with piperazine core functionalization. Common methods include:

- Reductive amination : Reacting N-Boc-piperazine with benzyl halides under sodium cyanoborohydride/acetic acid conditions to introduce the benzyl group .

- Carboxamide coupling : Cyclohexylamine is coupled to the activated piperazine carbonyl using carbodiimide-based reagents (e.g., EDC/HOBt) . Validation : Purity is assessed via HPLC (>95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural elucidation performed, and what key spectral signatures are observed?

- NMR spectroscopy : The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the cyclohexyl group’s axial/equatorial protons show distinct splitting patterns at δ 1.2–2.1 ppm .

- Mass spectrometry : A molecular ion peak at m/z 330.2 (calculated for CHNO) confirms the molecular formula .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while dichloromethane minimizes side reactions in carboxamide coupling .

- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps increases efficiency by reducing reaction time from 24h to 6h .

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature (70–90°C) and molar ratios (1:1.2 amine:carbonyl) .

Q. How can contradictory data in reported biological activities be resolved?

Contradictions (e.g., varying IC values across studies) are addressed by:

- Standardized assays : Adopting CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Metabolic stability profiling : Liver microsome assays to rule out rapid degradation as a cause of false negatives .

- Comparative structural analysis : Cross-referencing with analogs (e.g., 4-phenylpiperazine derivatives) to identify substituent-specific activity trends .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT/5-HT), highlighting hydrogen bonding with Asp116 and π-π stacking with Phe339 .

- MD simulations : GROMACS-based simulations (100 ns) assess binding stability and conformational changes in target proteins .

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) insights :

- Benzyl substitution : Electron-withdrawing groups (e.g., -Cl) at the para position enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Cyclohexyl vs. phenyl carboxamide : Cyclohexyl improves blood-brain barrier penetration (logP = 2.8 vs. 2.1 for phenyl), making it a candidate for CNS-targeted therapies .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months) by preventing hydrolysis of the carboxamide group .

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants via LC-MS, guiding formulation adjustments .

Q. How can enzymatic interaction studies elucidate target engagement?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) with purified enzymes (e.g., acetylcholinesterase) .

- Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive binding assays (K determination) .

Q. What comparative analyses distinguish this compound from structurally similar analogs?

- Pharmacophore mapping : MOE software aligns key features (e.g., hydrogen bond acceptors, hydrophobic regions) to highlight unique interactions .

- Bioactivity clustering : PCA analysis of screening data groups compounds by activity profiles, revealing outliers with enhanced selectivity .

Q. Tables for Key Comparisons

| Analog | Structural Variation | Biological Activity | Reference |

|---|---|---|---|

| 4-Phenyl-N-cyclohexylpiperazine-1-carboxamide | Phenyl instead of benzyl | Lower 5-HT affinity (K = 120 nM vs. 45 nM) | |

| 4-Benzyl-N-(2-fluorocyclohexyl)piperazine-1-carboxamide | Fluorinated cyclohexyl | Improved metabolic stability (t = 4h vs. 1.5h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.